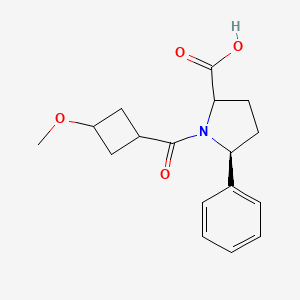![molecular formula C19H18FNO4 B7343448 2-[4-[[3-(2-Fluorophenyl)cyclobutyl]carbamoyl]phenoxy]acetic acid](/img/structure/B7343448.png)
2-[4-[[3-(2-Fluorophenyl)cyclobutyl]carbamoyl]phenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[[3-(2-Fluorophenyl)cyclobutyl]carbamoyl]phenoxy]acetic acid, also known as CB-1 receptor antagonist SR141716A, is a synthetic compound that acts as a selective antagonist of the cannabinoid receptor type 1 (CB1). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases and disorders.
Wirkmechanismus
2-[4-[[3-(2-Fluorophenyl)cyclobutyl]carbamoyl]phenoxy]acetic acid acts as a selective antagonist of the CB1 receptor, which is primarily found in the central nervous system. By blocking the CB1 receptor, this compound can reduce the effects of endocannabinoids, which are natural compounds that activate the CB1 receptor and play a role in various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce food intake and body weight in animal models of obesity. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, this compound has been studied for its potential neuroprotective effects in various neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[4-[[3-(2-Fluorophenyl)cyclobutyl]carbamoyl]phenoxy]acetic acid in lab experiments is its high selectivity for the CB1 receptor, which allows for more specific targeting of this receptor compared to other compounds that may have off-target effects. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
Future research on 2-[4-[[3-(2-Fluorophenyl)cyclobutyl]carbamoyl]phenoxy]acetic acid may focus on its potential therapeutic applications in various diseases and disorders, including obesity, addiction, and neurodegenerative disorders. Additionally, further studies may be needed to better understand the potential toxicity of this compound and its effects on other physiological processes.
Synthesemethoden
The synthesis of 2-[4-[[3-(2-Fluorophenyl)cyclobutyl]carbamoyl]phenoxy]acetic acid involves a multi-step process that includes the reaction of 2,4-dichlorophenoxyacetic acid with 3-(2-fluorophenyl)cyclobutanone, followed by the reaction of the resulting intermediate with isopropyl chloroformate and then with ammonia to form the final product.
Wissenschaftliche Forschungsanwendungen
The CB1 receptor is involved in various physiological processes, including appetite regulation, pain perception, and mood regulation. CB1 receptor antagonists, such as 2-[4-[[3-(2-Fluorophenyl)cyclobutyl]carbamoyl]phenoxy]acetic acid, have been studied extensively for their potential therapeutic applications in various diseases and disorders, including obesity, addiction, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-[4-[[3-(2-fluorophenyl)cyclobutyl]carbamoyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4/c20-17-4-2-1-3-16(17)13-9-14(10-13)21-19(24)12-5-7-15(8-6-12)25-11-18(22)23/h1-8,13-14H,9-11H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXBPJMKPUAARE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)C2=CC=C(C=C2)OCC(=O)O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,4S)-4-cyclopropyl-1-[1-(cyclopropylmethyl)pyrazole-4-carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B7343369.png)
![(2S)-2-(3-methoxyphenyl)-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonylamino)acetic acid](/img/structure/B7343378.png)

![(2S,3S,5S)-5-[(2-fluorophenyl)methyl-(2-methylpropyl)carbamoyl]-3-methyloxolane-2-carboxylic acid](/img/structure/B7343398.png)
![2-[2-fluoro-4-[[(1R,2R)-2-thiophen-3-ylcyclopropanecarbonyl]amino]phenoxy]propanoic acid](/img/structure/B7343409.png)
![1-[2-oxo-2-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]amino]ethyl]pyrazole-4-carboxylic acid](/img/structure/B7343417.png)
![2-[(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbonyl]-5-fluoro-3,4-dihydro-1H-isoquinoline-8-carboxylic acid](/img/structure/B7343423.png)
![6-[[(1R,2S)-2-methyl-2-propan-2-yloxycyclopropyl]carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7343429.png)
![2-[4-[[(3R)-oxan-3-yl]carbamoyl]piperidin-1-yl]sulfonylbenzoic acid](/img/structure/B7343430.png)
![1-[2-[(2S,4R)-2-(2-methoxyphenyl)-4-methylpiperidin-1-yl]-2-oxoethyl]pyrazole-4-carboxylic acid](/img/structure/B7343438.png)
![(2R,3R,5R)-5-[benzyl(2-methylprop-2-enyl)carbamoyl]-3-methyloxolane-2-carboxylic acid](/img/structure/B7343442.png)

![(1R,2R)-2-[4-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B7343449.png)
![(1R,2R)-2-[4-[[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]amino]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B7343453.png)